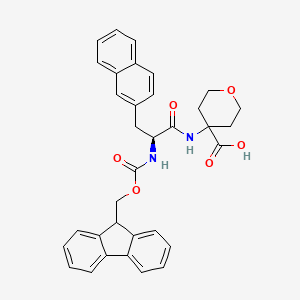
Fmoc-2-Nal-ThpGly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2-Nal-ThpGly-OH: is a compound used in peptide synthesis. It is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-Nal-ThpGly-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group can be introduced efficiently.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-2-Nal-ThpGly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Fmoc-2-Nal-ThpGly-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method. It serves as a building block for creating complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .
Medicine: this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that can target specific diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors .
Mécanisme D'action
The mechanism of action of Fmoc-2-Nal-ThpGly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions .
Comparaison Avec Des Composés Similaires
Fmoc-3-(2-naphthyl)-L-alanine: Similar in structure but differs in the position of the naphthyl group.
Fmoc-1-Nal-OH: Another derivative of alanine with the Fmoc group.
Fmoc-Diphenylalanine: Used in peptide synthesis but has different aromatic groups.
Uniqueness: Fmoc-2-Nal-ThpGly-OH is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where precise control over the synthesis process is required .
Propriétés
Formule moléculaire |
C34H32N2O6 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C34H32N2O6/c37-31(36-34(32(38)39)15-17-41-18-16-34)30(20-22-13-14-23-7-1-2-8-24(23)19-22)35-33(40)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-14,19,29-30H,15-18,20-21H2,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 |
Clé InChI |
PNSQNVAVQKPJQD-PMERELPUSA-N |
SMILES isomérique |
C1COCCC1(C(=O)O)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
C1COCCC1(C(=O)O)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
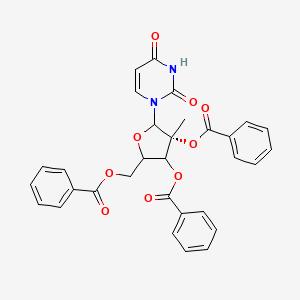
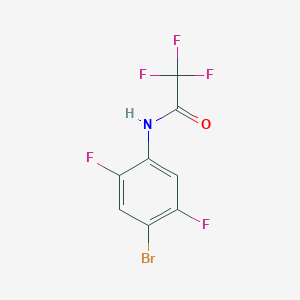
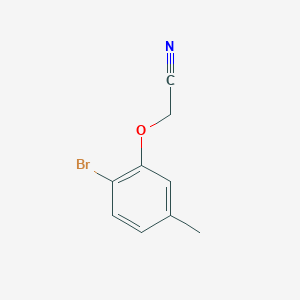
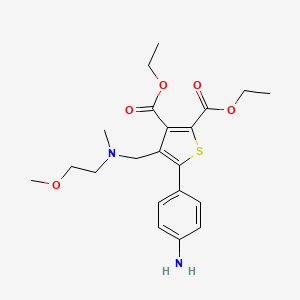
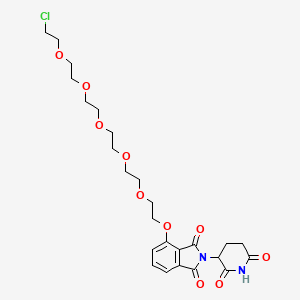
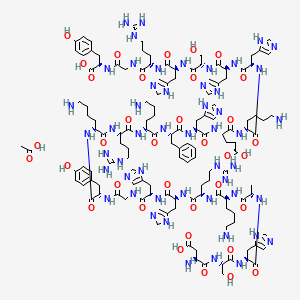
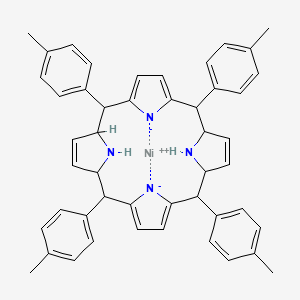
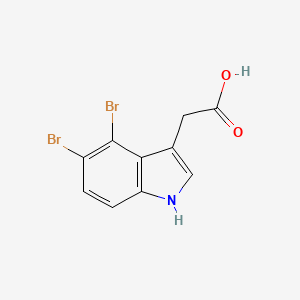
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
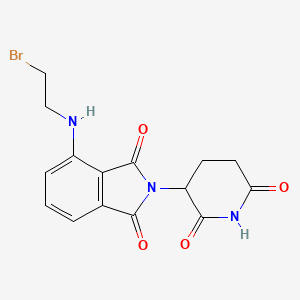
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)


